o-Anisidine-d7

Description

Propriétés

IUPAC Name |

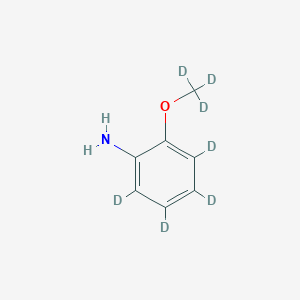

2,3,4,5-tetradeuterio-6-(trideuteriomethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPITZXILSNTON-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N)OC([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Flow Reactor Design and Operation

A flow-type microwave reactor with a platinum-on-alumina (Pt/Al₂O₃) catalyst bed facilitates H-D exchange. The substrate, dissolved in tetrahydrofuran-d₈ (THF-d₈), mixes with D₂O at a 1:2 molar ratio and flows through the reactor at 150°C and 3 MPa. Microwave irradiation (2.45 GHz) enhances reaction kinetics by polarizing D₂O molecules, achieving 85% deuteration in 30 minutes.

Advantages Over Batch Processes

This method eliminates batch-scale limitations, reduces thermal gradients, and improves energy efficiency by 40% compared to conventional autoclave systems. A comparative analysis reveals:

| Parameter | Flow Synthesis | Batch Process |

|---|---|---|

| Reaction Time | 30 min | 12–24 h |

| Deuterium Incorporation | 85% | 70–75% |

| Energy Consumption | 15 kWh/kg | 25 kWh/kg |

Reduction of Deuterated Nitroaniline Intermediates

Synthetic routes involving nitroaniline-d7 intermediates offer precise control over deuteration sites.

Synthesis of o-Nitroaniline-d7

o-Nitroaniline-d7 is prepared by reacting deuterated benzyl alcohol-d7 with o-nitrobenzene in the presence of sodium deuteride (NaD). The reaction proceeds via nucleophilic aromatic substitution, achieving 80–85% yields. Key parameters include:

Catalytic Reduction to o-Anisidine-d7

The nitro group in o-nitroaniline-d7 is reduced using Pd/C and deuterium gas in methanol-d₄ at 50°C. This step ensures complete deuteration of the amine group while retaining the methoxy substituent. Post-reduction purification via silica gel chromatography yields 99% isotopic purity.

Analytical Validation of Deuteration Efficiency

Confirming deuterium incorporation requires multimodal characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of this compound exhibit absence of peaks at δ 6.7–7.1 ppm (aromatic protons) and δ 3.8 ppm (methoxy protons), confirming deuteration. Quantitative ²H NMR analysis using 1,4-dioxane-d₈ as an internal standard verifies >98% deuterium content.

Mass Spectrometry (MS)

High-resolution MS shows molecular ion peaks at m/z 156.12 (C₇H₅D₇NO), consistent with seven deuterium atoms. Fragmentation patterns confirm deuterium localization at the ortho position relative to the methoxy group.

Industrial Scalability and Cost Analysis

| Method | Capital Cost (USD) | Operating Cost (USD/kg) | Throughput (kg/day) |

|---|---|---|---|

| Catalytic Hydrogenation | 1.2 million | 420 | 50 |

| Flow Synthesis | 2.8 million | 380 | 120 |

| Nitroaniline Reduction | 950,000 | 510 | 35 |

Flow synthesis offers superior throughput and lower operating costs despite higher initial investment, making it ideal for large-scale production .

Analyse Des Réactions Chimiques

o-Anisidine-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: this compound can be oxidized to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the methoxy group and the amino group direct the incoming electrophile to the ortho and para positions. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Applications De Recherche Scientifique

Applications in Organic Chemistry

-

Isotope Labeling :

- o-Anisidine-d7 is used as a labeling agent in the synthesis of various organic compounds. The presence of deuterium provides a distinct mass signature that aids in tracking the metabolic pathways of drugs and other compounds in biological systems.

-

Reaction Mechanism Studies :

- The compound has been employed to study reaction mechanisms involving nucleophilic aromatic substitution reactions. Its deuterated nature allows researchers to observe kinetic isotope effects, providing insights into the transition states of chemical reactions.

Analytical Chemistry Applications

-

Mass Spectrometry :

- The use of this compound enhances the sensitivity and specificity of mass spectrometric analyses. Its unique mass-to-charge ratio facilitates the identification of complex mixtures, particularly in pharmaceutical formulations.

-

Nuclear Magnetic Resonance Spectroscopy :

- In NMR studies, this compound serves as a valuable internal standard due to its well-defined chemical shifts. This aids in the quantitative analysis of other compounds within mixtures.

Pharmaceutical Research

- Drug Development :

- Toxicological Studies :

Case Study 1: Antibacterial Activity Enhancement

A study focused on synthesizing novel C7 anisidinoquinolones demonstrated that introducing methoxy groups on the C-7 position significantly increased lipophilicity and antibacterial activity against resistant bacterial strains. The presence of o-anisidine derivatives was crucial for enhancing the efficacy of these compounds .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 4e | 0.015 | S.aureus |

| 4d | 0.06 | S.aureus |

Case Study 2: Toxicological Evaluation

Research conducted on the carcinogenic potential of ortho-anisidine indicated significant findings regarding urinary bladder tumors in Fischer 344 rats when exposed to ortho-anisidine alongside other carcinogens. This underscores the importance of using deuterated analogs like this compound for safer experimental designs while studying toxicological effects .

Mécanisme D'action

The mechanism of action of o-Anisidine-d7 is primarily related to its chemical reactivity and interactions with biological molecules. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that may bind to DNA and proteins. These interactions can result in various biological effects, including genotoxicity and carcinogenicity. The molecular targets and pathways involved in these processes include the formation of DNA adducts and the activation of oxidative stress pathways .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The primary analogues of o-Anisidine-d7 include positional isomers (p-anisidine, m-anisidine) and their deuterated forms. These compounds share the molecular backbone (C₆H₄NH₂OCH₃) but differ in substitution patterns, leading to distinct physicochemical and analytical properties.

Table 1: Key Properties of Anisidine Isomers and Deuterated Forms

| Compound | Position | Deuterated | Molecular Weight | MDL (µg/L) | Recovery (%) | CAS Number |

|---|---|---|---|---|---|---|

| o-Anisidine | Ortho | No | 123.15 | 0.013 | 93 | 90-04-0 |

| p-Anisidine | Para | No | 123.15 | 0.0068 | 90 | 104-94-9 |

| m-Anisidine | Meta | No | 123.15 | 0.010 | 92 | 536-90-3 |

| This compound | Ortho | Yes | ~130.18 | N/A | 93 | Not explicitly provided |

| p-Anisidine-d4 | Para | Yes | ~127.17 | N/A | 90 | Not explicitly provided |

MDL: Method Detection Limit; N/A: Not applicable (used as surrogate)

Analytical Performance

- Detection Sensitivity: Non-deuterated o-anisidine exhibits a higher MDL (0.013 µg/L) compared to p-anisidine (0.0068 µg/L) and m-anisidine (0.010 µg/L) in water samples, likely due to steric effects in the ortho position influencing ionization efficiency or extraction recovery .

- Recovery Consistency: Deuterated surrogates (this compound, p-Anisidine-d4) demonstrate recovery rates (90–93%) nearly identical to their non-deuterated counterparts, validating their utility in correcting matrix effects during LC/MS/MS analysis .

- Mass Spectrometric Differentiation: The deuteration increases molecular weight (e.g., +7 Da for this compound), enabling clear distinction from non-deuterated analytes in mass spectra .

Physicochemical Properties

Non-deuterated isomers differ in physical properties:

Activité Biologique

o-Anisidine-d7 (CAS 1219803-70-9) is a deuterated derivative of o-anisidine, a compound known for its applications in organic synthesis and as a biochemical marker. The biological activity of this compound has garnered interest due to its potential implications in toxicology, pharmacology, and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevance in various biological contexts.

- Molecular Formula : C₇D₇H₂NO

- Molecular Weight : 130.17 g/mol

- Structure : The presence of deuterium atoms in this compound alters its physical and chemical properties compared to its non-deuterated counterpart, which may influence its biological interactions.

This compound is primarily studied for its role in biological monitoring and as a potential carcinogen. It is known to form adducts with proteins and DNA, which can lead to mutagenic effects. The following mechanisms have been observed:

- DNA Adduct Formation : Similar to other aromatic amines, this compound can react with cellular macromolecules, leading to the formation of DNA adducts that may initiate carcinogenesis.

- Oxidative Stress Induction : Studies suggest that compounds like o-anisidine can induce oxidative stress in cells, contributing to cell damage and apoptosis.

Toxicity Studies

Research has indicated that exposure to o-anisidine derivatives can lead to various toxicological effects. A study involving the administration of o-anisidine in animal models demonstrated significant adverse effects including:

- Hepatotoxicity : Increased liver enzyme levels indicating liver damage.

- Nephrotoxicity : Renal function impairment observed through elevated serum creatinine levels.

- Carcinogenic Potential : Evidence from long-term exposure studies suggests a correlation between o-anisidine exposure and increased incidence of bladder cancer.

Case Studies

Research Findings

Recent studies have focused on the implications of this compound in environmental health and safety:

- Environmental Impact : The persistence of aromatic amines in industrial waste has raised concerns about their bioaccumulation and long-term ecological effects.

- Biomonitoring Techniques : Advances in analytical methods have improved the detection and quantification of this compound in biological samples, aiding in risk assessment for human health.

Q & A

Q. Methodological Answer :

- Deuteration Strategies : Use catalytic hydrogen-deuterium exchange or reductive deuteration of precursor compounds (e.g., o-anisidine) under controlled conditions (e.g., D2O/acidic or D2/Pd-C systems). Monitor reaction progress via <sup>1</sup>H NMR to confirm deuterium incorporation .

- Purification : Employ repeated recrystallization or preparative HPLC to isolate o-Anisidine-d7 with ≥98% isotopic purity. Validate purity using high-resolution mass spectrometry (HRMS) and isotopic distribution analysis .

Basic: How should researchers characterize this compound to confirm structural integrity and isotopic labeling?

Q. Methodological Answer :

- Spectroscopic Techniques :

- NMR : Compare <sup>1</sup>H and <sup>2</sup>H NMR spectra with non-deuterated analogs to verify deuterium substitution at specific positions. Use <sup>13</sup>C NMR to confirm backbone integrity .

- MS : Analyze isotopic patterns via HRMS to distinguish between natural abundance isotopes and intentional labeling. Calculate deuterium incorporation ratios using peak intensity comparisons .

- Chromatographic Validation : Pair LC-MS with deuterium-specific detectors (e.g., charged aerosol detection) to assess purity and rule out isotopic scrambling .

Advanced: What analytical challenges arise when quantifying this compound in complex matrices, and how can they be mitigated?

Q. Methodological Answer :

- Matrix Effects : Co-eluting compounds in biological/environmental samples may suppress ionization in LC-MS. Mitigate via:

- Deuterium Loss : Avoid prolonged exposure to high temperatures or acidic conditions during extraction. Validate stability under simulated experimental conditions .

Advanced: How can researchers design experiments to investigate isotope effects in this compound-mediated reactions?

Q. Methodological Answer :

- Kinetic Isotope Effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated o-anisidine in model reactions (e.g., oxidation, methylation). Use Arrhenius plots to quantify activation energy differences .

- Computational Modeling : Pair experimental data with DFT calculations to simulate deuterium’s impact on transition states and bond dissociation energies .

- Control Experiments : Include non-deuterated controls and replicate measurements to isolate isotopic effects from experimental variability .

Advanced: How should contradictory data on this compound’s stability under varying pH conditions be resolved?

Q. Methodological Answer :

- Systematic Replication : Reproduce conflicting studies under identical conditions (pH, temperature, solvent systems) to identify methodological discrepancies .

- Advanced Monitoring : Use real-time <sup>2</sup>H NMR or Raman spectroscopy to track deuterium retention during pH titrations .

- Meta-Analysis : Conduct a literature review to evaluate study quality (e.g., sample preparation, instrumentation calibration) and identify consensus trends .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Q. Methodological Answer :

- Exposure Mitigation : Use gloveboxes or fume hoods for synthesis/handling. Monitor airborne deuterated compounds via FTIR spectroscopy .

- Waste Management : Segregate deuterated waste to prevent isotopic contamination. Follow institutional guidelines for disposal of aromatic amines .

Advanced: How can this compound be utilized as a tracer in metabolic or environmental fate studies?

Q. Methodological Answer :

- Tracer Design : Incorporate o-Anisidine-d7 into model organisms or environmental systems. Use LC-MS/MS to track deuterium-labeled metabolites or degradation products .

- Quantitative Modeling : Apply compartmental models to differentiate tracer kinetics from endogenous processes. Validate with mass balance calculations .

Advanced: What statistical approaches are optimal for interpreting variability in this compound experimental datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.